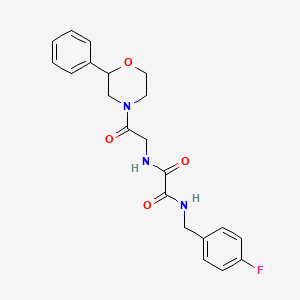

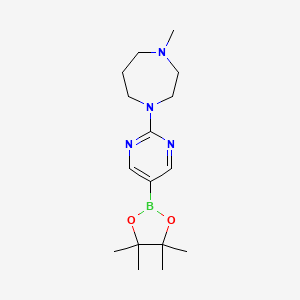

![molecular formula C20H16ClN5O2 B2569366 3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899738-21-7](/img/structure/B2569366.png)

3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been synthesized and evaluated for their anticancer activity .

Synthesis Analysis

A series of novel pyrazolo[3,4-d]pyrimidines, including “3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide”, was synthesized . The specific methods and conditions for the synthesis were not detailed in the available sources.Molecular Structure Analysis

In the related compound 4-Chloro-N-(3,4-dimethylphenyl)benzamide, the N—H bond is trans to the C=O bond. The dihedral angle between the two aromatic rings is 5.5 (2)° . It’s possible that “3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” may have a similar structure, but specific structural details were not available in the sources I found.Scientific Research Applications

Antimicrobial and Anticancer Properties

Novel series of derivatives related to pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including compounds with structural similarity to the specified chemical, have been synthesized and evaluated for their biological activities. These derivatives have shown promising anticancer and anti-5-lipoxygenase activities, indicating their potential utility in developing new therapeutic agents (Rahmouni et al., 2016).

Insecticidal and Antibacterial Potential

Compounds with pyrimidine linked pyrazole heterocyclic structures have been prepared and evaluated for their insecticidal and antibacterial potentials. These studies explore the structural activity relationships, providing insights into the design of new compounds for pest control and microbial infection treatment (Deohate & Palaspagar, 2020).

Molecular and Structural Analysis

Research into the structure and reactivity of related compounds, including NMR and X-ray diffraction studies, offers a deep understanding of the chemical behavior and potential applications of these molecules in various scientific fields. This foundational knowledge is crucial for tailoring compounds for specific uses, such as materials science and chemical synthesis (Quiroga et al., 1999).

Synthesis of Heterocyclic Compounds

The synthetic strategies and methodologies developed for creating pyrazolo[3,4-d]pyrimidine derivatives and their interactions are invaluable for the field of medicinal chemistry, leading to the discovery of new drugs and therapeutic agents. This includes the synthesis of compounds with potential applications in treating various diseases, emphasizing the importance of these chemical structures in drug design and development (Abdallah, 2007).

Mechanism of Action

One of the synthesized pyrazolo[3,4-d]pyrimidines showed prominent anticancer activity. It inhibited EGFR and ErbB2 kinases at the sub-micromolar level (IC 50 = 0.18 and 0.25 µM, respectively). Dual inhibition of EGFR and ErbB2 caused induction of apoptosis which was confirmed by a significant increase in the level of active caspase-3 (11-fold) .

properties

IUPAC Name |

3-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c1-12-6-7-16(8-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-3-5-15(21)9-14/h3-11H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZHRCDAHGGNRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

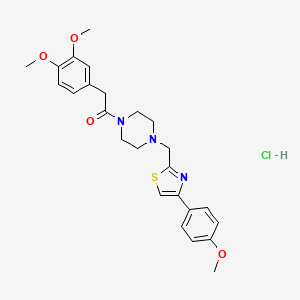

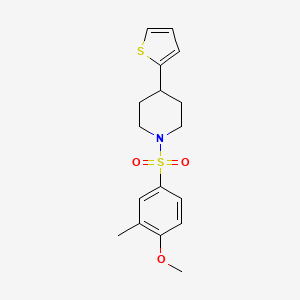

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2569283.png)

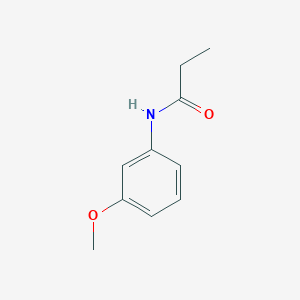

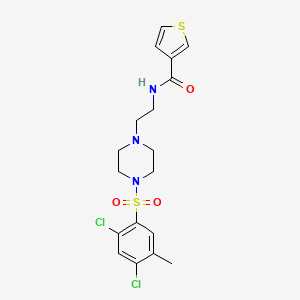

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569284.png)

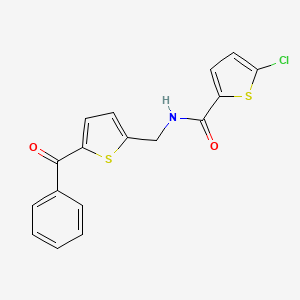

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline](/img/structure/B2569286.png)

![N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2569295.png)

![5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2569298.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569301.png)

![7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2569302.png)